molecular formula C11H12BrNO4 B3823548 ethyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate CAS No. 88073-10-3

ethyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate

Cat. No.: B3823548
CAS No.: 88073-10-3
M. Wt: 302.12 g/mol
InChI Key: VFSDOVTVMCYCKD-UHFFFAOYSA-N
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Description

Ethyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a bromophenyl group, a hydroxy group, and a carbamate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate typically involves the reaction of ethyl carbamate with 4-bromobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with biological receptors, while the carbamate moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate can be compared with other similar compounds, such as:

    Ethyl N-(4-bromophenyl)carbamate: Lacks the hydroxy and oxo groups, resulting in different chemical properties and reactivity.

    Ethyl 4-bromophenylacetate: Contains an ester group instead of a carbamate, leading to different biological activities.

    N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a chloroacetamide group, offering distinct chemical and biological properties.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their contributions to its reactivity and applications.

Properties

IUPAC Name

ethyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-2-17-11(16)13-10(15)9(14)7-3-5-8(12)6-4-7/h3-6,10,15H,2H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSDOVTVMCYCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(=O)C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389053
Record name T0512-4982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88073-10-3
Record name T0512-4982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate
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ethyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate
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ethyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate
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ethyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate
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ethyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate
Reactant of Route 6
ethyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate

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